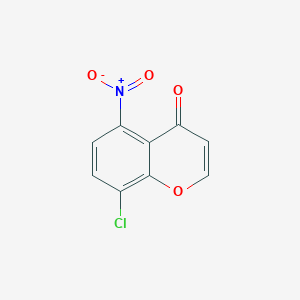
1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-N-phenyl-5-indolinecarboxamide, also known as NSC 686288, is a synthetic compound that has been widely studied for its potential therapeutic properties. This chemical compound belongs to the class of indolinecarboxamides, which have been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 is not fully understood. However, several studies have suggested that 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of protein kinases, such as mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K). These protein kinases play a crucial role in cell proliferation, survival, and inflammation. Inhibition of these protein kinases by 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 leads to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been found to inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which play a crucial role in cell proliferation and survival. In addition, 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Moreover, it has been extensively studied for its potential therapeutic properties, which makes it an ideal candidate for further research. However, 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 also has some limitations. It has low solubility in aqueous solutions, which makes it difficult to use in some experiments. Moreover, its potential toxicity and side effects need to be further investigated.
Orientations Futures
For 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 include investigating its potential as a therapeutic agent, elucidating its mechanism of action, and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 involves the reaction of 5-bromoindoline-2-carboxylic acid with N-phenyl-1,2-ethanediamine in the presence of potassium carbonate and dimethyl sulfoxide. The resulting product is then treated with methylsulfonyl chloride to obtain 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Several studies have reported that 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and suppress tumor growth in animal models. Moreover, 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide |
|---|---|
Formule moléculaire |
C16H16N2O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-methylsulfonyl-N-phenyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C16H16N2O3S/c1-22(20,21)18-10-9-12-11-13(7-8-15(12)18)16(19)17-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19) |
Clé InChI |
UDAGPYPMUHLLJW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3 |
Solubilité |
2.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)

![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)
![4-methyl-7-({8-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]octyl}oxy)-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300340.png)

![4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-one](/img/structure/B300342.png)